L-Histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine
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Overview
Description
L-Histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is a complex peptide compound It is composed of multiple amino acids, including histidine, phenylalanine, ornithine, and alanine, linked together in a specific sequence
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The histidine and phenylalanine residues can be oxidized under specific conditions.
Reduction: The compound can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized histidine or phenylalanine derivatives, while reduction may result in the formation of reduced peptide fragments.
Scientific Research Applications
L-Histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide with specific physiological effects.
Industry: Utilized in the development of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of L-Histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
- L-Histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophylglycyl-L-lysyl-L-α-aspartyl-L-valinamide
- L-Tryptophan, N-(N2-(N-L-histidyl-L-phenylalanyl)-L-arginyl)
Uniqueness
L-Histidyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is unique due to its specific sequence and the presence of the diaminomethylidene group. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar peptides.
Properties
CAS No. |
628715-91-3 |
---|---|
Molecular Formula |
C24H35N9O5 |
Molecular Weight |
529.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H35N9O5/c1-14(23(37)38)31-21(35)18(8-5-9-29-24(26)27)32-22(36)19(10-15-6-3-2-4-7-15)33-20(34)17(25)11-16-12-28-13-30-16/h2-4,6-7,12-14,17-19H,5,8-11,25H2,1H3,(H,28,30)(H,31,35)(H,32,36)(H,33,34)(H,37,38)(H4,26,27,29)/t14-,17-,18-,19-/m0/s1 |
InChI Key |
UJXSOZHBQLEAEA-QZHFEQFPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CN=CN2)N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CN=CN2)N |
Origin of Product |
United States |
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